(2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-13-6-7-15-10(8-13)9-14(16(22)24)17(26-15)23-12-4-2-11(3-5-12)18(19,20)21/h2-9H,1H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEMXSONLJFQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis with Cyanoacetamide and 4-(Trifluoromethyl)Aniline
The most direct route involves a one-pot Knoevenagel condensation between 2-hydroxy-5-methoxybenzaldehyde , cyanoacetamide , and 4-(trifluoromethyl)aniline . This method leverages the reactivity of the aldehyde’s phenolic hydroxyl group and the active methylene in cyanoacetamide to form the chromene backbone, followed by imine formation with the aniline derivative.
Reaction Conditions :
- Solvent : Ethanol or aqueous sodium bicarbonate (1:1 v/v)
- Catalyst : Piperidine (5 mol%) or ammonium acetate
- Temperature : Room temperature (25°C) for aqueous conditions or reflux (78°C) in ethanol
- Time : 3–12 hours
Mechanism :
- Knoevenagel Condensation : The aldehyde reacts with cyanoacetamide’s methylene group, forming a β-aryl-α-cyanoacrylate intermediate.
- Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen generates the chromene ring.
- Imine Formation : The intermediate carbonyl at position 2 condenses with 4-(trifluoromethyl)aniline, eliminating water to yield the imino group.
Yield : 70–85% after recrystallization from ethanol/dioxane.
Stepwise Synthesis via 2-Oxo Intermediate
For improved regiocontrol, a two-step approach is employed:
Step 1: Synthesis of 6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide
- Reactants : 2-Hydroxy-5-methoxybenzaldehyde, cyanoacetamide
- Conditions : Aqueous NaHCO₃ (10%), 25°C, 6 hours.
- Yield : 89%.
Step 2: Imine Formation
- Reactants : 2-Oxo intermediate, 4-(trifluoromethyl)aniline
- Conditions : Acetic acid (glacial), reflux (118°C), 8 hours.
- Mechanism : Acid-catalyzed nucleophilic addition of the aniline to the carbonyl, followed by dehydration.
- Yield : 78%.
Cyclization Reactions Using Basic Catalysts
DABCO-Catalyzed Cyclization
A modified route adapts the cyclization of 2-hydroxy-5-methoxybenzaldehyde with acrylonitrile to form 6-methoxy-2H-chromene-3-carbonitrile, followed by nitrile hydrolysis and imine condensation.
Step 1: Chromene Formation
- Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 2 equiv)
- Conditions : Reflux in acrylonitrile (12 hours)
- Yield : 91.3%.
Step 2: Nitrile Hydrolysis
- Reagents : H₂SO₄ (20%), H₂O₂ (30%), 60°C, 4 hours
- Product : 6-Methoxy-2-oxo-2H-chromene-3-carboxamide
Step 3: Imine Condensation
- Identical to Step 2 in Section 1.2.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Knoevenagel | Aqueous, room temperature | 85% | High atom economy, fewer steps | Requires optimization for Z/E |
| Stepwise Knoevenagel | Two-step, acidic reflux | 78% | Better regiocontrol | Longer reaction time |
| DABCO Cyclization | Reflux, nitrile hydrolysis | 70% | Scalable for industrial use | Multiple purification steps |
Optimization Strategies and Yield Improvements
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties, such as thermal stability and chemical resistance, make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related chromene-carboxamides and heterocyclic derivatives, focusing on substituent effects and biological activity. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Chromene-Carboxamide Derivatives
Table 2: Substituent Effects on Activity
Research Findings and Mechanistic Insights
Herbicidal Activity: Chromene-carboxamides with 4-(trifluoromethyl)phenyl or phenoxyphenyl groups exhibit moderate activity against Brassica napus (rape), but efficacy varies with substituents. Methoxy and trifluoromethyl groups synergize to improve bioavailability, whereas bromo analogs show weaker activity .
Structural Characterization : Tools like SHELX and WinGX are critical for resolving Z/E configurations and hydrogen-bonding patterns, which dictate molecular packing and stability .
Pharmacological Potential: Trifluoromethylphenyl groups are recurrent in antiviral and pesticidal agents (e.g., vicriviroc maleate), suggesting the target compound’s applicability beyond herbicidal use .
Biological Activity
The compound (2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic molecule featuring a chromene core structure. Its unique trifluoromethyl group enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Chromene Core : Associated with various biological activities.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
The mechanism by which this compound exerts its effects involves:
- Target Interaction : The compound interacts with specific enzymes and receptors, modulating their activity.
- Binding Affinity : The trifluoromethyl group increases binding affinity due to enhanced membrane permeability and stability.
- Hydrogen Bonding : The presence of halogen atoms facilitates hydrogen bonding with target proteins, enhancing biological interactions.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethyl group is associated with increased free radical scavenging capabilities.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for potential Alzheimer's treatments.
- Cyclooxygenase (COX) : Moderate inhibition of COX enzymes has been observed, suggesting anti-inflammatory potential.
3. Cytotoxicity
The compound has shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. For instance, studies have demonstrated its effectiveness against the MCF-7 breast cancer cell line.
Study 1: In Vitro Evaluation of Biological Activity
A study assessed the biological activity of derivatives similar to this compound against cholinesterases and COX enzymes. The results indicated significant inhibition rates, supporting the hypothesis that structural modifications can enhance biological efficacy.
Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the interaction between the compound and its target proteins. The trifluoromethyl group was found to form strong interactions with active site residues, enhancing binding stability and selectivity.
Q & A
Q. Basic
- X-ray crystallography : Resolve the Z-configuration of the imino group using SHELXL for refinement. The dihedral angle between the chromene and trifluoromethylphenyl planes typically ranges 15–25° .
- NMR spectroscopy : The (2Z)-isomer shows distinct ¹H NMR coupling patterns (e.g., vinyl proton at δ 6.8–7.2 ppm with J = 10–12 Hz) and NOESY correlations between the imino proton and chromene methoxy group .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and compare with experimental data .
How can reaction yields be optimized for large-scale synthesis?
Advanced
Employ Design of Experiments (DoE) to identify critical factors:
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling steps, which can improve yields from 40% to >75% .
- Solvent effects : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis of the imino group) .
- Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2–4 hrs while maintaining >90% yield for cyclization steps .
Post-synthesis, use column chromatography with silica gel (hexane:EtOAc, 3:1) or recrystallization (ethanol/water) for purification .
What computational models predict the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~3.2), aqueous solubility (~0.05 mg/mL), and CYP450 inhibition (likely CYP3A4 substrate) .
- PASS algorithm : Predicts anti-inflammatory (Pa = 0.72) and anticancer (Pa = 0.65) activities based on structural similarity to known chromene derivatives .
- Molecular docking : Dock into COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) active sites to identify key interactions (e.g., hydrogen bonding with Thr830 and hydrophobic contacts with trifluoromethyl group) .
How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Q. Advanced
- Electron-withdrawing effect : The -CF₃ group reduces electron density on the imino nitrogen, increasing electrophilicity and enhancing interactions with nucleophilic residues in enzymes (e.g., serine proteases) .
- 19F NMR : Monitor chemical shifts (δ -60 to -65 ppm) to track stability under physiological conditions (pH 7.4, 37°C) .
- Metabolic stability : The -CF₃ group reduces oxidative metabolism in liver microsomes, improving t₁/₂ from 1.2 hrs (non-fluorinated analog) to 4.5 hrs .
What strategies mitigate photodegradation of the chromene core during in vitro assays?
Q. Advanced
- Light-exposure controls : Conduct assays in amber glassware or under red light to minimize UV-induced ring-opening reactions .
- Stabilizers : Add 0.1% w/v ascorbic acid or 1 mM EDTA to buffer solutions to chelate metal ions that catalyze degradation .
- Structural modifications : Introduce electron-donating groups (e.g., -OCH₃ at position 6) to reduce photooxidation susceptibility .
How can crystallographic data resolve discrepancies in reported melting points?
Q. Basic
- DSC analysis : Use differential scanning calorimetry (heating rate 10°C/min) to confirm melting points (reported range: 210–215°C) and detect polymorphs .
- Powder XRD : Compare diffraction patterns with single-crystal data to identify amorphous vs. crystalline impurities causing variability .
For example, a 5% impurity of the (2E)-isomer can lower the observed melting point by 8–10°C .
What in vitro models are suitable for evaluating its anticancer activity?
Q. Advanced
- Cell lines : Use NCI-60 panels (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays (72-hr exposure, 10 μM–100 nM range) .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction and Western blotting for caspase-3/9 activation .
- Combination therapy : Screen with cisplatin or paclitaxel to identify synergistic effects (Combination Index <1) using CompuSyn software .
How do solvent polarity and pH affect the compound’s fluorescence properties?
Q. Advanced
- Solvatochromism : Fluorescence λₑₘ shifts from 450 nm (non-polar solvents like hexane) to 490 nm (polar solvents like DMSO) due to increased dipole-dipole interactions .
- pH-dependent quenching : At pH <5, protonation of the imino group (pKa ~8.2) reduces fluorescence intensity by 70% due to disrupted conjugation .
Applications include pH-sensitive probes for lysosomal imaging (pH 4.5–5.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
